Biotin-C1-PEG3-C3-amine (TFA)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

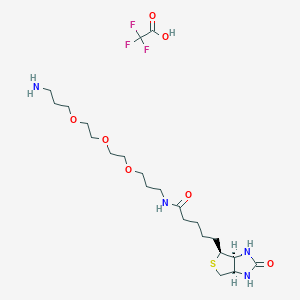

Biotin-C1-PEG3-C3-amine (TFA) is a compound that serves as a polyethylene glycol-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its biotin moiety, which facilitates binding to streptavidin or avidin, and its polyethylene glycol chain, which enhances water solubility and biocompatibility .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-C1-PEG3-C3-amine (TFA) typically involves the following steps:

Biotinylation: The biotin moiety is introduced to the compound through a reaction with biotin.

Polyethylene Glycol Chain Addition: The polyethylene glycol chain is added to increase solubility and biocompatibility.

Amine Functionalization:

Industrial Production Methods: Industrial production of Biotin-C1-PEG3-C3-amine (TFA) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process includes:

Raw Material Preparation: High-purity biotin and polyethylene glycol are prepared.

Reaction Optimization: Reaction conditions such as temperature, pH, and solvent choice are optimized for maximum yield.

Purification: The final product is purified using techniques like chromatography to remove impurities

Types of Reactions:

Substitution Reactions: The amine group in Biotin-C1-PEG3-C3-amine (TFA) can undergo substitution reactions with various electrophiles.

Conjugation Reactions: The compound can be conjugated to other molecules through its amine group, forming stable amide bonds.

Common Reagents and Conditions:

Reagents: Common reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.

Conditions: Reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the biotin and polyethylene glycol moieties.

Major Products:

Conjugated Biotin Derivatives: These are formed when Biotin-C1-PEG3-C3-amine (TFA) is conjugated to proteins, peptides, or other biomolecules

科学研究应用

Biotin-C1-PEG3-C3-amine (TFA) has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.

Biology: Facilitates the study of protein-protein interactions by enabling the biotinylation of proteins.

Medicine: Employed in the development of targeted therapies, particularly in cancer research, where it helps in the selective degradation of oncogenic proteins.

Industry: Utilized in the production of diagnostic assays and purification processes involving biotin-streptavidin interactions

作用机制

Biotin-C1-PEG3-C3-amine (TFA) functions primarily as a linker in PROTACs. The mechanism involves:

Target Protein Binding: One end of the PROTAC molecule binds to the target protein.

E3 Ubiquitin Ligase Recruitment: The other end binds to an E3 ubiquitin ligase.

Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome, leading to a reduction in its cellular levels

相似化合物的比较

Biotin-PEG2-amine: Similar in structure but with a shorter polyethylene glycol chain.

Biotin-PEG4-amine: Similar but with a longer polyethylene glycol chain.

Uniqueness: Biotin-C1-PEG3-C3-amine (TFA) is unique due to its optimal polyethylene glycol chain length, which balances solubility and biocompatibility, making it highly effective in various applications .

生物活性

Biotin-C1-PEG3-C3-amine (TFA) is a specialized compound primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound serves as a linker that connects two different ligands, facilitating the targeted degradation of proteins through the ubiquitin-proteasome system. The following sections detail the biological activity, structural characteristics, and research findings related to Biotin-C1-PEG3-C3-amine (TFA).

Structural Characteristics

Biotin-C1-PEG3-C3-amine (TFA) is characterized by the following structural properties:

| Property | Value |

|---|---|

| CAS Number | 1334172-59-6 |

| Molecular Formula | C22H39F3N4O7S |

| Molecular Weight | 560.63 g/mol |

| Type | PEG-based PROTAC linker |

This compound contains a biotin moiety that allows for specific binding to streptavidin, enhancing its utility in biochemical assays and cellular studies.

The primary function of Biotin-C1-PEG3-C3-amine (TFA) in biological systems is through its role in PROTAC technology. PROTACs utilize this compound to link a ligand that targets a specific protein for degradation with another ligand that recruits an E3 ubiquitin ligase. This dual-ligand approach allows for selective degradation of target proteins, offering a novel strategy for therapeutic intervention in various diseases, including cancer.

Research Findings

Recent studies have highlighted the effectiveness of Biotin-C1-PEG3-C3-amine (TFA) in various biological applications:

-

Targeted Protein Degradation :

- PROTACs synthesized using Biotin-C1-PEG3-C3-amine (TFA) have shown promising results in selectively degrading oncogenic proteins. For instance, studies demonstrated that these compounds could effectively target and degrade BRD4, a protein associated with several cancers, by linking it to an appropriate E3 ligase .

- Cellular Assays :

-

Bioactivity Profiling :

- A recent study employing a biotin-targeting chimera system demonstrated the utility of Biotin-C1-PEG3-C3-amine (TFA) in mapping the interactome of small molecules like (+)-JQ1. This study confirmed that the compound could facilitate the identification of direct protein targets in living cells, showcasing its potential for drug discovery .

Case Studies

Several case studies illustrate the practical applications and effectiveness of Biotin-C1-PEG3-C3-amine (TFA):

-

Case Study 1: BRD4 Degradation :

Researchers synthesized a PROTAC using Biotin-C1-PEG3-C3-amine (TFA) to target BRD4. They observed significant degradation of BRD4 in cancer cell lines, indicating that PROTACs can effectively reduce levels of oncogenic proteins through targeted proteolysis. -

Case Study 2: Proximity Labeling :

In a study utilizing a biotinylation approach, cells treated with compounds linked via Biotin-C1-PEG3-C3-amine (TFA) showed enriched labeling of known interactors of BET proteins. This method facilitated the identification of novel protein interactions critical for understanding cellular pathways involved in disease .

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pentanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N4O5S.C2HF3O2/c21-7-3-9-27-11-13-29-14-12-28-10-4-8-22-18(25)6-2-1-5-17-19-16(15-30-17)23-20(26)24-19;3-2(4,5)1(6)7/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26);(H,6,7)/t16-,17-,19-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXGRJSOZRCYLM-QMBKNIKNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39F3N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。